molecular formula C11H22O3Si B14379744 Ethyl 4-formyl-5-(trimethylsilyl)pentanoate CAS No. 89809-31-4

Ethyl 4-formyl-5-(trimethylsilyl)pentanoate

Katalognummer: B14379744
CAS-Nummer: 89809-31-4
Molekulargewicht: 230.38 g/mol
InChI-Schlüssel: GTKILWDOGMAWGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-formyl-5-(trimethylsilyl)pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a unique structure with a formyl group, a trimethylsilyl group, and an ethyl ester group, making it an interesting subject for various chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-formyl-5-(trimethylsilyl)pentanoate typically involves the esterification of 4-formyl-5-(trimethylsilyl)pentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-formyl-5-(trimethylsilyl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: 4-carboxy-5-(trimethylsilyl)pentanoic acid.

    Reduction: Ethyl 4-hydroxyl-5-(trimethylsilyl)pentanoate.

    Substitution: Ethyl 4-formyl-5-(substituted)pentanoate.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-formyl-5-(trimethylsilyl)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Ethyl 4-formyl-5-(trimethylsilyl)pentanoate exerts its effects involves interactions with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can influence the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-formylpentanoate: Lacks the trimethylsilyl group, making it less sterically hindered.

    Ethyl 5-(trimethylsilyl)pentanoate: Lacks the formyl group, reducing its reactivity in nucleophilic addition reactions.

Uniqueness

Ethyl 4-formyl-5-(trimethylsilyl)pentanoate is unique due to the presence of both the formyl and trimethylsilyl groups

Eigenschaften

CAS-Nummer

89809-31-4

Molekularformel

C11H22O3Si

Molekulargewicht

230.38 g/mol

IUPAC-Name

ethyl 4-formyl-5-trimethylsilylpentanoate

InChI

InChI=1S/C11H22O3Si/c1-5-14-11(13)7-6-10(8-12)9-15(2,3)4/h8,10H,5-7,9H2,1-4H3

InChI-Schlüssel

GTKILWDOGMAWGO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC(C[Si](C)(C)C)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.